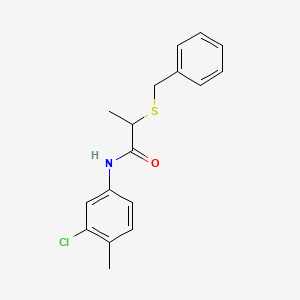![molecular formula C22H19NO2 B3937137 8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
8-[3-(1-naphthyloxy)propoxy]quinoline
Übersicht
Beschreibung
8-[3-(1-naphthyloxy)propoxy]quinoline, also known as NPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of 8-[3-(1-naphthyloxy)propoxy]quinoline involves the formation of a complex between the compound and the metal ion. The complex formation results in a change in the electronic structure of 8-[3-(1-naphthyloxy)propoxy]quinoline, leading to a change in its fluorescence properties. The selectivity of 8-[3-(1-naphthyloxy)propoxy]quinoline for metal ions is due to the specific coordination geometry of the metal ion and the ligand.
Biochemical and Physiological Effects:
8-[3-(1-naphthyloxy)propoxy]quinoline has been shown to have no significant toxicity or adverse effects on biological systems. It has been used in various biological assays to detect metal ions in biological samples such as blood, urine, and tissues. 8-[3-(1-naphthyloxy)propoxy]quinoline has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-[3-(1-naphthyloxy)propoxy]quinoline is its high selectivity for metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 8-[3-(1-naphthyloxy)propoxy]quinoline is its limited solubility in aqueous solutions, which can make it challenging to use in biological assays.
Zukünftige Richtungen
There are several future directions for the use of 8-[3-(1-naphthyloxy)propoxy]quinoline in scientific research. One potential application is the use of 8-[3-(1-naphthyloxy)propoxy]quinoline as a diagnostic tool for metal ion-related diseases such as Alzheimer's and Parkinson's diseases. Additionally, 8-[3-(1-naphthyloxy)propoxy]quinoline can be modified to improve its solubility and selectivity for specific metal ions. Finally, 8-[3-(1-naphthyloxy)propoxy]quinoline can be used in combination with other fluorescent probes to develop multiplex assays for the detection of multiple metal ions simultaneously.
Conclusion:
In conclusion, 8-[3-(1-naphthyloxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique properties and mechanisms of action make it a useful tool for the detection and quantification of metal ions in biological and environmental samples. While there are limitations to its use, there are several future directions for the development and application of 8-[3-(1-naphthyloxy)propoxy]quinoline in scientific research.
Wissenschaftliche Forschungsanwendungen
8-[3-(1-naphthyloxy)propoxy]quinoline has been extensively studied for its potential use in scientific research as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to metal ions such as zinc, copper, and cadmium, resulting in a change in its fluorescence properties. This property makes 8-[3-(1-naphthyloxy)propoxy]quinoline a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
8-(3-naphthalen-1-yloxypropoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-11-19-17(7-1)8-3-12-20(19)24-15-6-16-25-21-13-4-9-18-10-5-14-23-22(18)21/h1-5,7-14H,6,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTLVENHSJTRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCOC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(1-Naphthyloxy)propoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3937067.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3937091.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3937113.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B3937119.png)
![1-fluoro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3937126.png)
![3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3937129.png)
![1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene](/img/structure/B3937151.png)
![3-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937158.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)